![molecular formula C12H10BrNO B13881121 [6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
[6-(4-Bromophenyl)pyridin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(4-Bromophenyl)pyridin-2-yl]methanol: is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, featuring a bromophenyl group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromopyridine with 4-bromobenzaldehyde in the presence of a base to form the intermediate, which is then reduced to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: 6-(4-Bromophenyl)pyridine-2-carboxylic acid.
Reduction: 6-(4-Phenyl)pyridin-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel heterocyclic compounds with potential biological activities .
Biology:
- Investigated for its potential as a ligand in coordination chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of [6-(4-Bromophenyl)pyridin-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenyl and pyridine moieties may play a role in binding to these targets, influencing their activity and leading to the observed effects .
類似化合物との比較
- 6-Bromopyridine-2-carboxylic acid
- 2-(4-Bromophenyl)pyridine
- 2-(4-Phenyl)pyridine
Comparison:
- 6-Bromopyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
- 2-(4-Bromophenyl)pyridine: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
- 2-(4-Phenyl)pyridine: Lacks the bromine atom, which may influence its chemical properties and potential uses.
Uniqueness:
特性
分子式 |
C12H10BrNO |
|---|---|
分子量 |
264.12 g/mol |
IUPAC名 |
[6-(4-bromophenyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C12H10BrNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-7,15H,8H2 |
InChIキー |
CTMNVUMWQAXGAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
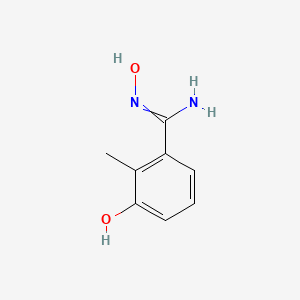
![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
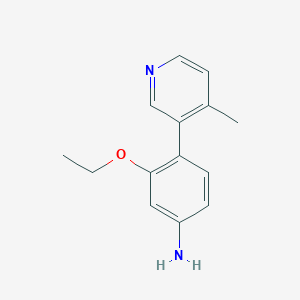
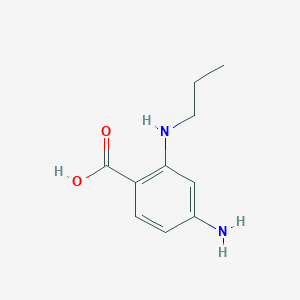
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
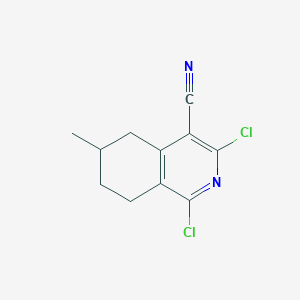

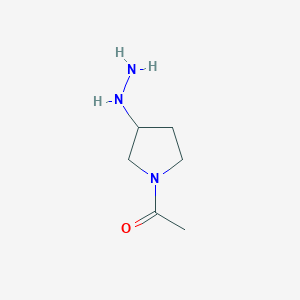
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)
